AMESERGIDE
Description
Properties
Molecular Formula |
C25H35N3O |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29) |
InChI Key |
KEMOOQHMCGCZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
Synonyms |
amesergide LY 237733 LY-237733 LY237733 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Amesergide
Convergent Enantiospecific Strategy
The synthesis of this compound follows a convergent enantiospecific pathway originating from a racemic tricyclic ketone precursor. Key steps include:
- Michael Addition to Acrylamide : The tricyclic ketone undergoes a Michael addition with acrylamide derivatives in polar aprotic solvents (e.g., tetrahydrofuran or acetone) at 0–25°C, forming a β-ketoamide intermediate. This step is critical for introducing the carboxamide moiety essential for receptor binding.
- Reductive Methylation : The intermediate is subjected to reductive methylation using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of formaldehyde. This step installs the methyl group at the indole nitrogen while preserving stereochemistry.
- Selective Deprotection and Oxidation : Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are removed under acidic conditions (HCl/dioxane), followed by oxidation with manganese dioxide (MnO2) or Dess-Martin periodinane to yield the tricyclic ergoline core.
Table 1: Key Reaction Conditions for Tricyclic Ergoline Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | Acrylamide, THF, 0°C, 12 h | 65–75 | |
| Reductive Methylation | NaBH3CN, CH2O, MeOH, rt, 6 h | 80–85 | |
| Oxidation | MnO2, CH2Cl2, reflux, 3 h | 70 |
Intermediate Characterization and Purification
Analytical Data for Key Intermediates
Tricyclic Ketone Intermediate :
N-Cyclohexylcarboxamide Intermediate :
Salt Formation and Crystallization
This compound is typically isolated as a maleate salt to enhance solubility and stability. The free base is treated with maleic acid in acetone, followed by crystallization from ethyl acetate/ether mixtures. This process yields fine needles with >99% purity by HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Reductive Methylation : Replacing methanol with ethanol improves yield by 10% due to reduced side reactions.
- Crystallization : Use of acetonitrile as a solvent for final crystallization prevents gel formation, facilitating filtration.
Table 2: Solvent Optimization for Crystallization
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| EtOAc/Et2O | 98.5 | Fine needles |
| MeCN/Et2O | 99.2 | Prismatic crystals |
Scale-Up Challenges and Solutions
Analytical and Regulatory Considerations
Spectroscopic Characterization
Impurity Profiling
- HPLC : Detects ≤0.1% des-isopropyl analog, controlled via strict stoichiometry in alkylation.
Chemical Reactions Analysis
Types of Reactions
AMESERGIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Profile
Amesergide is primarily recognized as a selective antagonist of the serotonin 5-HT receptors, specifically 5-HT2A, 5-HT2B, and 5-HT2C, with varying affinities. It also acts on the 5-HT7 receptor and has significant activity against the α2-adrenergic receptor through its metabolite, 4-hydroxythis compound. This unique profile positions this compound similarly to noradrenergic and specific serotonergic antidepressants (NaSSAs) like mirtazapine, suggesting potential applications in mood disorders and anxiety management .
Clinical Applications
- Depression Treatment : this compound was investigated for its antidepressant properties. Clinical trials indicated that it could increase cerebral perfusion in patients with major depressive disorder, suggesting an enhancement of serotonergic activity that may contribute to its antidepressant effects . In a study involving 19 patients, effective treatment with this compound resulted in significant improvements in depression scales, comparable to selective serotonin reuptake inhibitors (SSRIs) but with distinct cerebral blood flow responses .
- Sexual Dysfunction : The compound was also explored for treating male sexual dysfunction, including erectile dysfunction and premature ejaculation. Its mechanism as a serotonin antagonist may help mitigate sexual side effects commonly associated with other antidepressants .
- Migraine Management : Given its action on serotonin receptors, this compound was considered for migraine treatment. Serotonin is known to play a role in migraine pathophysiology; therefore, antagonism at specific serotonin receptors might provide therapeutic benefits .
- Anxiety Disorders : The anxiolytic potential of this compound has been noted due to its serotonergic modulation. Although not extensively studied, its receptor profile suggests it could be effective in treating anxiety-related conditions .
Research Findings
A comprehensive review of this compound's applications reveals several key findings:
- Cerebral Blood Flow : Studies indicate that this compound administration correlates with increased cerebral perfusion in specific brain regions associated with mood regulation, highlighting its potential efficacy in treating depression .
- Receptor Interactions : The detailed interaction of this compound with various serotonin receptors provides insights into its pharmacodynamics and potential side effects. Its selective antagonism may lead to fewer adverse effects compared to non-selective agents .
Table 1: Summary of Clinical Trials Involving this compound
Mechanism of Action
The mechanism of action of AMESERGIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
AMESERGIDE: Unique due to its specific functional groups and structure.
Other Indoloquinolines: Share the indoloquinoline core but differ in their substituents and biological activities.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound formulations during preclinical trials?
Q. What in vivo models best recapitulate this compound’s therapeutic effects observed in human trials?
- Methodological Answer : Use patient-derived xenograft (PDX) models or humanized mice for immune context relevance. Validate translational relevance via biomarker concordance (e.g., serum cytokine levels) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
